

# Antitumor Activity of Phosmidosine and Derivatives

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## Compound Focus: Phosmidosine

CAS No.: 134966-01-1

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The table below summarizes the experimental data on the growth inhibitory activity of **phosmidosine** and its related compounds, primarily established through the **MTT assay** in various tumor cell lines [1].

Compound	Key Structural Features	Antitumor Activity & Cell Line Observations	Key Findings
<b>Phosmidosine (Diastereomers 1a &amp; 1b)</b> [1]	Nucleotide antibiotic with 8-oxoadenosine and L-proline connected via an N-acyl phosphoramidate linkage [1].	Showed similar, high anticancer activity [1]. Activity is <b>independent of p53 status</b> in cancer cells [1].	Approximately <b>10 times more potent</b> than Phosmidosine B [1].
<b>Phosmidosine B</b> [1]	Demethylated derivative of phosmidosine [1].	Showed high anticancer activities, though lower than the diastereomers [1].	Served as a key intermediate for synthesizing phosmidosine diastereomers [1].
<b>Phosmidosine Analogues</b> [2]	Variants with different nucleobases (uracil, cytosine, guanine) in place of 7,8-dihydro-8-oxoadenine [2].	Did <b>not show significant antitumor activity</b> [2].	The <b>7,8-dihydro-8-oxoadenine base is crucial</b> for activity [2].

Compound	Key Structural Features	Antitumor Activity & Cell Line Observations	Key Findings
Phosmidosine Analogues [2]	Variants with different amino acids replacing proline [2].	Showed <b>reduced or lost activity</b> [2].	The <b>L-proline moiety is essential</b> for its antitumor effect [2].

## Experimental Protocol for Key Data

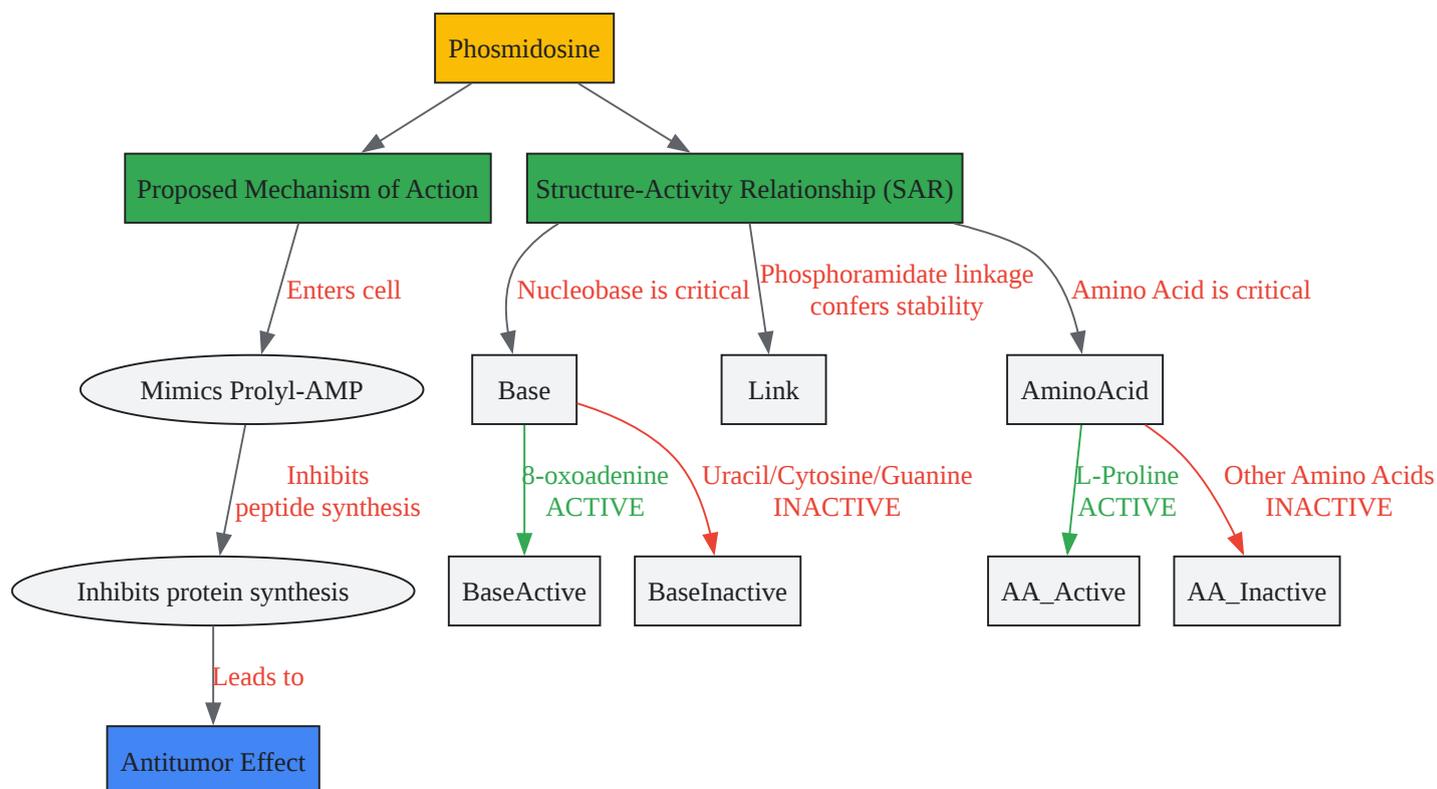
The core data in the table above was generated using the following methodological approach:

- **Cell Viability Assay:** The **MTT assay** was used. This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by metabolically active cells, which serves as a proxy for cell viability and proliferation [1].
- **Compound Synthesis:** The synthesis of **phosmidosine** and its analogues involved a multi-step organic synthesis process. A key step was the coupling reaction of an 8-oxoadenosine 5'-phosphoramidite derivative with a protected prolinamide, followed by deprotection to yield the final product [1] [2].

## Proposed Mechanism of Action

While the complete mechanism of action is not fully elucidated, research suggests a unique target. Evidence indicates that **phosmidosine** may **inhibit protein synthesis in cancer cells** by serving as an analog of prolyl adenosine 5'-phosphate (prolyl-AMP), thereby interfering with the peptide synthesis machinery [2].

The following diagram illustrates this proposed mechanism and the critical structure-activity relationship (SAR) of **phosmidosine**.



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## Interpretation and Research Implications

The data highlights several key points for researchers:

- **Promising Broad-Spectrum Potential:** The activity across various tumor cell lines, independent of their p53 status, is a significant finding [1]. p53 is a critical tumor suppressor protein often mutated in cancers, and resistance to therapies is common in p53-mutated cells. This suggests **phosmidosine** could have a broad application.
- **A Unique Molecular Structure:** The distinct N-acyl phosphoramidate linkage connecting a nucleotide to an amino acid is a rare structure in natural products and could be responsible for its unique mechanism of action, differentiating it from other anticancer nucleotide analogs [1].

- **Clear Guidance for Analog Development:** The SAR studies provide a clear roadmap: the 8-oxoadenine base and the L-proline residue are essential for activity. Any drug development efforts should focus on modifying other parts of the molecule to improve properties like solubility or pharmacokinetics without altering these core components [2].

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## References

1. First synthesis and anticancer activity of phosmidosine ... [pubmed.ncbi.nlm.nih.gov]
2. Structure-activity relationship of phosmidosine [pubmed.ncbi.nlm.nih.gov]

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